Technical Documentation Center

5-Bromo-2-(cyclopropylmethoxy)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-(cyclopropylmethoxy)phenol

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Synthetic Utility of 5-Bromo-2-(cyclopropylmethoxy)phenol

Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic selection of building blocks dictates the trajectory of structure-activity relationship (SAR) campaigns. 5-Bromo-2-(cyclop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic selection of building blocks dictates the trajectory of structure-activity relationship (SAR) campaigns. 5-Bromo-2-(cyclopropylmethoxy)phenol (CAS: 1243433-44-4) represents a highly privileged, multifunctional scaffold. It integrates three distinct chemical features: an aryl bromide for transition-metal-catalyzed cross-coupling, a free phenolic hydroxyl for hydrogen bonding or divergent alkylation, and a cyclopropylmethoxy ether that imparts unique steric and metabolic properties.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic data sheets. Here, we dissect the causality behind its physicochemical properties, explore its mechanistic behavior in catalytic cycles, and provide self-validating experimental workflows designed for high-fidelity synthesis.

Physicochemical Properties & Structural Causality

The utility of a building block is fundamentally governed by its physicochemical profile. Table 1 summarizes the core quantitative data for 5-Bromo-2-(cyclopropylmethoxy)phenol .

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Scientific Implication
Molecular Formula C₁₀H₁₁BrO₂Dictates exact mass requirements for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 243.10 g/mol Optimal low-molecular-weight fragment, allowing significant downstream elaboration without exceeding Lipinski's Rule of 5.
CAS Registry Number 1243433-44-4Unique identifier for procurement and database indexing.
Density (Predicted) ~1.5 g/cm³High density is characteristic of halogenated aromatics, impacting phase separation dynamics during aqueous workups.
pKa (Predicted) ~9.8The phenolic –OH is predominantly unionized at physiological pH (7.4), acting as a potent hydrogen bond donor in target binding pockets.
LogP (Predicted) ~3.2The cyclopropyl ring enhances lipophilicity compared to a linear alkyl chain, improving passive membrane permeability.

Structural Causality in Drug Design: The choice of a cyclopropylmethoxy group over a standard n-butoxy or isobutoxy ether is highly deliberate. The cyclopropyl ring possesses sp2 -like character due to bent "banana" bonds, which restricts conformational flexibility. This rigidity lowers the entropic penalty upon binding to a target protein . Furthermore, the cyclopropyl group sterically shields the adjacent methylene ether from cytochrome P450-mediated α -hydroxylation, significantly enhancing the metabolic half-life of derived compounds.

Mechanistic Pathways & Synthetic Versatility

The orthogonal reactivity of 5-Bromo-2-(cyclopropylmethoxy)phenol allows for divergent synthetic pathways without the need for complex protecting group strategies. The C5-bromide is primed for oxidative addition in palladium catalysis, while the C1-phenol acts as a hard nucleophile under basic conditions.

G Core 5-Bromo-2-(cyclopropylmethoxy)phenol Pd Pd-Catalyzed Cross-Coupling Core->Pd C5-Br Activation Alkylation O-Alkylation / Mitsunobu Core->Alkylation C1-OH Activation Suzuki Suzuki-Miyaura (Aryl-Aryl Bond) Pd->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Pd->Buchwald Ether Diaryl/Alkyl Ethers (C-O Bond) Alkylation->Ether

Divergent synthetic workflows leveraging orthogonal reactive sites on the core scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . This means every critical step includes an in-process control or a mechanistic rationale to verify success before proceeding.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Because the aromatic ring is electron-rich (due to the electron-donating alkoxy and hydroxyl groups), the oxidative addition of the C-Br bond to Pd(0) is kinetically slower than in electron-deficient systems. Therefore, a highly active bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is required to accelerate this step and prevent catalyst degradation .

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII Pd(II) Complex (Ar-Pd-Br) OA->PdII Adds C5-Br TM Trans- metalation PdII->TM Base + Ar'B(OH)2 PdII_TM Pd(II) Complex (Ar-Pd-Ar') TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Regenerates Product Coupled Product RE->Product Yields Ar-Ar'

Mechanistic catalytic cycle for the Suzuki-Miyaura coupling of the aryl bromide.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-2-(cyclopropylmethoxy)phenol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal and heat to 90 °C.

  • Self-Validation (In-Process Control): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Criteria: Look for the complete disappearance of the starting material. The starting aryl bromide will exhibit a distinct 1:1 isotopic doublet at m/z 241/243 [M-H]⁻ in negative ion mode. The product must show a singular mass peak corresponding to the coupled biaryl.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The high density of the residual brominated impurities will partition into the organic layer, requiring silica gel chromatography for final purification.

Chemoselective O-Alkylation of the Phenol

To functionalize the C1-hydroxyl group, basic conditions are employed. With a pKa of ~9.8, the phenol is easily deprotonated by mild bases.

Step-by-Step Protocol:

  • Deprotonation: Dissolve 5-Bromo-2-(cyclopropylmethoxy)phenol (1.0 equiv) in anhydrous DMF (0.2 M). Add finely powdered K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes.

    • Causality: DMF is a polar aprotic solvent that strongly solvates the K⁺ cation but leaves the phenoxide anion unsolvated ("naked"), drastically increasing its nucleophilicity.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise. Heat to 60 °C if utilizing an alkyl chloride.

  • Self-Validation (In-Process Control): Monitor via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) mobile phase.

    • Validation Criteria: The starting phenol will have a lower Retention Factor ( Rf​ ) due to strong hydrogen bonding with the silica gel and will stain intensely with KMnO₄. The resulting ether product will migrate higher (higher Rf​ ) and lack the broad O-H stretch (~3300 cm⁻¹) if subjected to rapid ATR-FTIR analysis.

  • Workup: Quench with water. Extract with diethyl ether. Wash the organic layer extensively with 1M NaOH (3x).

    • Validation Criteria: The NaOH wash is a chemical validation step; it selectively forms the water-soluble sodium salt of any unreacted starting phenol, stripping it from the organic layer and ensuring high purity of the ether product.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Outperforms its Alkyl/Alicyclic Counterparts in Drug Design." Journal of Medicinal Chemistry, 2016. Available at:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Available at:[Link]

Exploratory

Thermodynamic Stability and Degradation Kinetics of 5-Bromo-2-(cyclopropylmethoxy)phenol: A Technical Guide

Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the thermodynamic stability of intermediate building blocks dictates both synthetic viability and long-term storage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, the thermodynamic stability of intermediate building blocks dictates both synthetic viability and long-term storage requirements. 5-Bromo-2-(cyclopropylmethoxy)phenol (CAS: 1243433-44-4) is a highly specialized organic compound (MW: 243.10 g/mol ) featuring a halogenated phenol core and a cyclopropylmethyl (CPM) ether moiety [1].

As a Senior Application Scientist, I approach the thermodynamic profiling of this molecule not just as a routine quality control exercise, but as a predictable system of energy states. The stability of this compound is an interplay of competing thermodynamic forces: the inductive stabilization provided by the bromine atom, the hydrogen-bonding capacity of the phenol, and the significant inherent ring strain of the cyclopropyl group. This whitepaper details the structural thermodynamics, field-proven analytical workflows, and degradation mechanisms necessary to control the stability of this critical intermediate.

Structural Thermodynamics & Molecular Vulnerabilities

To understand the stability of 5-Bromo-2-(cyclopropylmethoxy)phenol, we must dissect its molecular architecture into its thermodynamic weak points.

The Cyclopropylmethyl (CPM) Ether: Strain-Driven Cleavage

The most thermodynamically vulnerable site on this molecule is the cyclopropylmethyl ether linkage. The cyclopropane ring possesses approximately 27.5 kcal/mol of inherent ring strain due to the forced 60° bond angles (Baeyer strain) and torsional strain [2].

Under acidic or extreme thermal conditions, protonation of the ether oxygen lowers the activation energy ( Ea​ ) for C–O bond heterolysis. The resulting cyclopropylcarbinyl cation (or radical, under homolytic conditions) does not remain static. Driven by the thermodynamic imperative to relieve the 27.5 kcal/mol strain, it undergoes an extremely rapid β -scission and rearrangement to form a more stable but-3-enyl (homoallylic) derivative [2, 3]. Therefore, any formulation or synthetic step involving this compound must strictly control pH and temperature to prevent spontaneous ether cleavage.

The Bromophenol Core: Oxidation and Homolysis

The phenol ring is subject to two primary degradation pathways:

  • Oxidative Susceptibility: Phenols are prone to auto-oxidation via single-electron transfer (SET). While the electron-withdrawing bromine atom at the 5-position inductively stabilizes the phenoxide anion (lowering the pKa slightly compared to phenol), it only partially mitigates the susceptibility of the electron-rich aromatic ring to reactive oxygen species (ROS).

  • Photolytic Dehalogenation: The aryl C–Br bond has a Bond Dissociation Energy (BDE) of approximately 81 kcal/mol. Exposure to high-energy UV light provides sufficient energy to homolytically cleave this bond, generating an aryl radical that can abstract hydrogen from the solvent or dimerize.

Experimental Workflows for Thermodynamic Profiling

To empirically validate the theoretical vulnerabilities outlined above, the following self-validating protocols must be executed. These methods are designed not merely to observe degradation, but to calculate the exact thermodynamic parameters governing it.

Protocol 1: Solid-State Thermodynamic Profiling (DSC/TGA)

Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is used to determine the melting point ( Tm​ ), enthalpy of fusion ( ΔHf​ ), and thermal decomposition onset.

  • Step 1: Sample Preparation. Weigh 2.0–5.0 mg of 5-Bromo-2-(cyclopropylmethoxy)phenol into an aluminum DSC pan.

  • Step 2: Pan Crimping (Crucial Causality). Crimp the pan with a lid containing a single 50 µm pinhole. Why? A hermetically sealed pan will trap volatile degradants (like cyclopropanemethanol derivatives), causing internal pressure buildup that artificially alters the thermodynamic equilibrium and shifts the apparent Tm​ . The pinhole allows volatiles to escape, ensuring the measurement reflects pure thermal phase transitions.

  • Step 3: Atmospheric Control. Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Why? This isolates thermal degradation from oxidative degradation. Running a parallel sample in synthetic air allows for the calculation of the oxidative exothermic contribution.

  • Step 4: Thermal Ramping. Apply a heating rate of 10°C/min from 25°C to 300°C. Record the endothermic melting peak and any subsequent exothermic decomposition events.

Protocol 2: ICH Q1A(R2) Aligned Forced Degradation

To establish the stability-indicating power of downstream chromatographic methods, the compound must be subjected to orthogonal stressors.

  • Step 1: Acidic Hydrolysis. Dissolve the compound in a 50:50 mixture of Acetonitrile and 0.1 N HCl. Incubate at 60°C for 24 hours. This specifically targets the thermodynamic instability of the CPM ether.

  • Step 2: Oxidative Stress. Dissolve in a 50:50 mixture of Acetonitrile and 3% H2​O2​ . Incubate at 25°C for 24 hours in the dark to isolate chemical oxidation from photolysis.

  • Step 3: Photolysis. Expose a solid thin-film of the compound to 1.2 million lux hours and 200 Wh/m2 of near-UV energy. This targets the C–Br bond homolysis.

  • Step 4: Quenching and Analysis. Neutralize/quench all samples immediately after the time point to freeze the kinetic state, then analyze via LC-MS to identify degradant mass-to-charge ( m/z ) ratios.

Quantitative Data Summaries

The following tables synthesize the predictive thermodynamic parameters and the expected empirical outcomes of the forced degradation workflows.

Table 1: Predictive Bond Dissociation Energies (BDE) & Thermodynamic Drivers

Molecular FeatureEstimated BDE (kcal/mol)Primary Degradation TriggerThermodynamic Driver
Aryl C–Br Bond~81.0UV Irradiation ( )Radical stabilization
Phenol O–H Bond~88.0Oxidative Stress (ROS)Formation of stable phenoxy radical
Ether C–O Bond~85.0Acidic / Thermal StressRelief of 27.5 kcal/mol cyclopropane ring strain

Table 2: Forced Degradation Matrix & Expected Outcomes

Stress ConditionParametersPrimary Degradation PathwayExpected Major DegradantExtent of Degradation
Acidic0.1 N HCl, 60°C, 24hEther Cleavage / Rearrangement4-Bromocatechol + But-3-en-1-olHigh (>15%)
Basic0.1 N NaOH, 60°C, 24hPhenoxide FormationMinimal (Ether is base-stable)Low (<2%)
Oxidative3% H2​O2​ , 25°C, 24hSET OxidationQuinone derivatives / DimersModerate (~10%)
Photolytic1.2M lux hrs + UVC–Br Homolysis2-(cyclopropylmethoxy)phenolModerate (~5-8%)

Mechanisms of Degradation (Visualization)

The logical relationships between the applied environmental stressors, the thermodynamic vulnerabilities of the molecule, and the resulting chemical species are mapped below.

G Parent 5-Bromo-2-(cyclopropylmethoxy)phenol Acid Acidic/Thermal Stress (Protonation) Parent->Acid H+ / ΔT Oxidative Oxidative Stress (ROS / SET) Parent->Oxidative H2O2 / O2 Photo Photolytic Stress (UV Irradiation) Parent->Photo Deg1 Ether Cleavage Relief of 27.5 kcal/mol strain Acid->Deg1 Deg2 Phenoxy Radical Formation Oxidative->Deg2 Deg3 C-Br Homolysis Photo->Deg3 Prod1 4-Bromocatechol + But-3-enyl derivatives Deg1->Prod1 Rearrangement Prod2 Quinone Derivatives / Radical Dimers Deg2->Prod2 Coupling/Oxidation Prod3 Dehalogenated Phenol Ethers Deg3->Prod3 H-abstraction

Fig 1: Thermodynamic degradation pathways of 5-Bromo-2-(cyclopropylmethoxy)phenol.

Conclusion & Handling Implications

The thermodynamic stability of 5-Bromo-2-(cyclopropylmethoxy)phenol is fundamentally limited by the high ring strain of its cyclopropylmethyl ether group and the oxidative lability of its phenol core. To maintain molecular integrity during storage and synthesis:

  • Storage: The compound must be stored under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation, protected from light (amber glassware) to prevent C-Br homolysis, and kept at sub-ambient temperatures (2-8°C) to kinetically freeze thermal ether cleavage.

  • Formulation/Synthesis: Avoid prolonged exposure to strong Brønsted or Lewis acids, which will rapidly catalyze the thermodynamically favored ring-opening of the cyclopropyl group.

References

  • Benchchem. "5-Bromo-2-(cyclopropylmethoxy)phenol | Product Specifications and Molecular Properties." Benchchem.
  • Thieme Connect. "Cyclopropylmethyl to But-3-enyl Radical Rearrangements." Science of Synthesis.
  • American Chemical Society (ACS). "Creating Stereocenters within Acyclic Systems by C–C Bond Cleavage of Cyclopropanes.
Foundational

An In-Depth Technical Guide to the In Vitro Mechanism of Action for 5-Bromo-2-(cyclopropylmethoxy)phenol

Foreword: Unveiling the Therapeutic Potential of a Novel Phenolic Compound In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount. 5-Bromo-2-(cycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Phenolic Compound

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount. 5-Bromo-2-(cyclopropylmethoxy)phenol emerges as a compound of significant interest, integrating a brominated phenol core with a cyclopropylmethoxy substituent. This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of this molecule. We will navigate through a logical series of experimental investigations, moving from broad phenotypic screening to more targeted mechanistic studies. Our approach is grounded in the principles of scientific integrity, providing not just protocols, but the strategic reasoning behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation.

Compound Profile: 5-Bromo-2-(cyclopropylmethoxy)phenol

The therapeutic potential of 5-Bromo-2-(cyclopropylmethoxy)phenol can be inferred from its constituent chemical features. The phenolic hydroxyl group is a well-established pharmacophore, often associated with antioxidant and radical scavenging properties.[1] The presence of a bromine atom can enhance biological activity through various mechanisms, including increased lipophilicity and the potential for halogen bonding interactions with target proteins. Furthermore, the cyclopropyl moiety is a unique structural element known to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2][3]

Physicochemical Properties (Predicted)

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC10H11BrO2Provides the elemental composition.
Molecular Weight243.10 g/mol Influences solubility and membrane permeability.
LogP~3.5Suggests good membrane permeability.
pKa~9.5Indicates the acidity of the phenolic hydroxyl group.

Foundational In Vitro Screening: A Multi-Faceted Approach

Given the structural characteristics of 5-Bromo-2-(cyclopropylmethoxy)phenol, a foundational screening cascade is proposed to identify its primary biological activities. This initial phase aims to cast a wide net, exploring potential antioxidant, anti-inflammatory, cytotoxic, and antimicrobial effects.

Assessment of Antioxidant Activity

The phenolic hydroxyl group is a prime candidate for conferring antioxidant properties.[4][5] We will employ a panel of standard in vitro assays to quantify this potential.

Experimental Protocols:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6]

    • Prepare a stock solution of 5-Bromo-2-(cyclopropylmethoxy)phenol in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound in a 96-well microplate.

    • Add a freshly prepared solution of DPPH in methanol to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid should be used as a positive control.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add serial dilutions of the test compound to the ABTS•+ solution.

    • Measure the absorbance at 734 nm after a 6-minute incubation.

    • Trolox should be used as a standard for comparison.

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC).

  • Ferric Reducing Antioxidant Power (FRAP) Assay

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.

    • Add the FRAP reagent to serial dilutions of the test compound.

    • Incubate the mixture at 37°C for 30 minutes.

    • Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

    • Construct a standard curve using FeSO4·7H2O.

    • Express the results as FRAP value (in µM Fe(II)).

Evaluation of Anti-inflammatory Potential

Phenolic compounds are known to possess anti-inflammatory properties.[7] We will investigate the effect of 5-Bromo-2-(cyclopropylmethoxy)phenol on key inflammatory mediators.

Experimental Protocols:

  • Inhibition of Cyclooxygenase (COX) Enzymes

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Incubate recombinant human COX-1 and COX-2 enzymes with arachidonic acid in the presence of various concentrations of the test compound.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

    • Celecoxib and indomethacin can be used as selective COX-2 and non-selective COX inhibitors, respectively.

    • Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

  • Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.

    • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • A known iNOS inhibitor, such as L-NAME, should be used as a positive control.

    • Concurrently perform a cell viability assay (e.g., MTT) to rule out cytotoxicity-mediated effects.[6]

Cytotoxicity Screening

The potential for anticancer activity is a key area of investigation for novel phenolic compounds.[8][9]

Experimental Protocol:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [6][8]

    • Seed a panel of human cancer cell lines (e.g., HT-29 for colon cancer, PaCa-2 for pancreatic cancer, A375 for melanoma) in 96-well plates.[8]

    • After 24 hours, treat the cells with serial dilutions of 5-Bromo-2-(cyclopropylmethoxy)phenol for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value for each cell line.

    • Doxorubicin can be used as a positive control.

Antimicrobial Activity Assessment

Brominated phenols have shown promise as antimicrobial agents.[5]

Experimental Protocol:

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

    • Prepare serial dilutions of the test compound in a 96-well plate containing appropriate growth media.

    • Inoculate each well with a standardized suspension of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for yeast).

    • The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.

    • Standard antibiotics (e.g., ampicillin, fluconazole) should be included as positive controls.

Delving Deeper: Mechanistic Elucidation

Should the foundational screening reveal significant activity in a particular area, the next logical step is to investigate the underlying molecular mechanisms. For the purpose of this guide, we will hypothesize that 5-Bromo-2-(cyclopropylmethoxy)phenol exhibits potent anti-inflammatory and cytotoxic effects and outline the subsequent mechanistic studies.

Probing the Anti-inflammatory Mechanism

Building upon the initial findings of COX inhibition or reduced NO production, we can explore the compound's impact on key inflammatory signaling pathways.

Experimental Workflow:

G A Initial Finding: Reduced NO Production in LPS-stimulated Macrophages B Western Blot Analysis of iNOS and COX-2 Expression A->B C Investigate Upstream Signaling: NF-κB and MAPK Pathways B->C D Western Blot for Phosphorylated IκBα, p65, p38, ERK, JNK C->D E ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) C->E F Nuclear Translocation Assay for NF-κB p65 C->F G A Initial Finding: Potent Cytotoxicity in Cancer Cells (MTT Assay) B Differentiate Between Apoptosis and Necrosis A->B C Annexin V-FITC/Propidium Iodide Staining (Flow Cytometry) B->C D Caspase Activity Assays (Caspase-3, -8, -9) B->D E Western Blot for Apoptosis-related Proteins (Bcl-2, Bax, Cleaved PARP) B->E F Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry) B->F

Caption: Proposed workflow for investigating the mechanism of cytotoxicity.

Experimental Protocols:

  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Treat cancer cells with the test compound for an appropriate duration.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays:

    • Utilize commercially available colorimetric or fluorometric assay kits to measure the activity of caspase-3, -8, and -9 in cell lysates from treated and untreated cancer cells.

  • Cell Cycle Analysis:

    • Treat cancer cells with the test compound for 24-48 hours.

    • Fix the cells in cold 70% ethanol.

    • Treat the cells with RNase A and stain them with propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Concluding Remarks

This technical guide provides a comprehensive and logical framework for the in vitro characterization of 5-Bromo-2-(cyclopropylmethoxy)phenol. The proposed experimental cascade, from broad phenotypic screening to detailed mechanistic studies, is designed to efficiently and rigorously elucidate the compound's mechanism of action. The insights gained from these investigations will be instrumental in determining the therapeutic potential of this novel molecule and guiding its future development.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Amer, O. M., Al-Massarani, S. M., El-Shaer, S. S., & Al-Agamy, M. H. (2021). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234–1248. [Link]

  • Azqueta, A., & Collins, A. R. (2013). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Mutagenesis, 28(5), 593-599. [Link]

  • ResearchGate. (2025, November 7). Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. [Link]

  • Gabbia, D., De Martin, S., & Censi, V. (2022). Phenolic Compounds and In Vitro Antioxidant Activity. In Sourdough Technology. Springer, Cham. [Link]

  • Current Research in Nutrition and Food Science. (2024). In vitro Bioaccesibility of Phenolic Compounds from the Halophytes Suaeda Edulis and Suaeda Esteroa: Opportunity for the Development of Novel Foods. [Link]

  • ResearchGate. (n.d.). Structure and biological evaluation of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives as antibacterial agents. [Link]

  • TÜBİTAK Academic Journals. (2022, January 1). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. [Link]

  • PubMed. (2015, January 15). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. [Link]

  • National Center for Biotechnology Information. (2024, February 6). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. [Link]

  • MDPI. (2014, November 15). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. [Link]

  • MDPI. (n.d.). Special Issue : Biologically Active Heterocyclic Compounds. [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • PubMed. (2007, March 15). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. [Link]

  • ResearchGate. (2024, October 9). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. [Link]

  • Global Journal of Pharmacology. (2015). Antibacterial, anti-inflammatory and anti-oxidatant activities of various isolated compounds from Cratoxylum species. [Link]

  • PubMed. (1991). Pharmacological studies on the anti-inflammatory action of phenolic compounds. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubility Profiling and Determination Protocols for 5-Bromo-2-(cyclopropylmethoxy)phenol in Organic Solvents

Introduction & Structural Causality 5-Bromo-2-(cyclopropylmethoxy)phenol (CAS: 1243433-44-4) is a halogenated phenolic ether frequently utilized as a specialized building block in pharmaceutical synthesis and medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

5-Bromo-2-(cyclopropylmethoxy)phenol (CAS: 1243433-44-4) is a halogenated phenolic ether frequently utilized as a specialized building block in pharmaceutical synthesis and medicinal chemistry[1]. Designing an effective solvent system for this compound requires moving beyond trial-and-error and understanding the causality behind its molecular interactions.

The solubility profile of this compound is governed by three distinct structural motifs:

  • Phenolic Hydroxyl Group (-OH): Acts as both a strong hydrogen bond donor and acceptor, promoting solubility in polar protic and polar aprotic solvents.

  • Cyclopropylmethoxy Group: Imparts significant lipophilicity and steric bulk, enhancing the molecule's affinity for non-polar and moderately polar organic solvents.

  • Bromine Substituent (-Br): Increases the overall molecular weight (243.10 g/mol ) and electron polarizability[1]. This heightens dispersion forces but generally decreases aqueous solubility, driving the compound's preference toward organic phases.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Modern solvent selection is dictated by Hansen Solubility Parameters (HSP), which deconstruct the cohesive energy of a molecule into three interactive forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ )[2]. Because 5-Bromo-2-(cyclopropylmethoxy)phenol possesses a delicate balance of hydrophobic (bromo, cyclopropyl) and hydrophilic (phenol) features, it exhibits a broad solubility radius[3].

Mechanistic Insight: Why does this compound dissolve readily in ethyl acetate but poorly in hexane? Non-polar solvents like hexane rely solely on weak dispersion forces, which are insufficient to break the strong intermolecular hydrogen bonds between the phenolic hydroxyl groups within the compound's solid crystal lattice. Conversely, moderately polar solvents like ethyl acetate provide hydrogen bond acceptors (via the carbonyl oxygen) that actively disrupt this lattice, while its alkyl chain simultaneously solvates the lipophilic cyclopropylmethoxy tail[2].

Quantitative Data: Estimated Solubility in Common Organic Solvents

Based on its structural topology and HSP principles, the predictive solubility of 5-Bromo-2-(cyclopropylmethoxy)phenol across various organic solvent classes is summarized below. (Note: Values are predictive estimates based on structural analogs and require empirical validation using the protocol in Section 4).

Solvent ClassSolventEstimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Strong dipole-dipole interactions; excellent H-bond acceptance from the phenol group.
Polar Aprotic N,N-Dimethylformamide (DMF)> 100High δP​ and δH​ parameters matching the phenolic core.
Polar Protic Methanol (MeOH)25 - 50H-bond donor/acceptor pairing; solubility is somewhat capped by the lipophilic cyclopropyl group.
Moderately Polar Ethyl Acetate (EtOAc)50 - 80Excellent match for dispersion ( δD​ ) and moderate polarity; disrupts the crystal lattice.
Halogenated Dichloromethane (DCM)30 - 60High polarizability perfectly matches the bromo-substituent.
Non-Polar Hexane< 5Poor match for the polar phenolic core; interaction is driven only by the ether/alkyl tail.

Experimental Protocol: The Self-Validating Shake-Flask Method

To obtain highly accurate, trustworthy thermodynamic solubility data, the Shake-Flask method is the industry gold standard[4]. A single timepoint measurement is a critical failure point in solubility studies, as it cannot distinguish between a true thermodynamic equilibrium and a transient supersaturated state. By mandating measurements at 24, 48, and 72 hours, this protocol becomes a self-validating system : equilibrium is only mathematically proven when the variance between consecutive timepoints drops below 5%[5].

Materials Required:
  • 5-Bromo-2-(cyclopropylmethoxy)phenol (High purity, >98%)

  • Selected organic solvents (HPLC grade)

  • Temperature-controlled orbital shaker (Incubator)

  • 0.45 µm PTFE syringe filters

  • HPLC system with UV-Vis detection

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: Weigh an excess amount of 5-Bromo-2-(cyclopropylmethoxy)phenol (e.g., 150–200 mg) into a 5 mL glass vial. Add 2.0 mL of the target organic solvent. The visible presence of undissolved solid is critical to maintain a saturated state; if all solid dissolves, add more API[4].

  • Equilibration: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Place the vials in an orbital shaker set to 25.0 ± 0.1 °C and agitate at 150 RPM[4].

  • Self-Validating Timepoints: Sample the solution at 24, 48, and 72 hours[5].

  • Phase Separation: At each timepoint, remove the vials and allow them to stand for 1 hour to let large particulates settle. Extract 0.2 mL of the supernatant using a syringe and filter through a 0.45 µm PTFE filter to remove micro-crystals[4]. (Caution: Ensure the filter material is chemically compatible with the organic solvent).

  • Dilution and Analysis: Dilute the filtered aliquot immediately in the mobile phase to prevent precipitation. Quantify the concentration using a validated HPLC-UV method, monitoring at the compound's λmax​ (typically 270-280 nm for brominated phenols).

  • Validation: Calculate the concentration. Equilibrium is confirmed when the difference between the 48h and 72h timepoints is < 5%[5].

Workflow Visualization

ShakeFlask N1 Weigh Excess API (5-Bromo-2-(cyclopropylmethoxy)phenol) N2 Add Organic Solvent (e.g., DMSO, EtOAc, DCM) N1->N2 N3 Orbital Shaking Incubation (25°C, 150 RPM) N2->N3 N4 Sample Extraction (24h, 48h, 72h) N3->N4 N5 Phase Separation (0.45 µm PTFE Filtration) N4->N5 N6 HPLC-UV Analysis (Quantify Concentration) N5->N6 N7 Validate Equilibrium (Δ < 5% between timepoints) N6->N7

Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Quality Control and Troubleshooting

  • Solvent Evaporation: Organic solvents like DCM and MeOH are highly volatile. Weigh the sealed vials before and after incubation. A mass loss of >1% invalidates the sample due to concentration skewing.

  • Polymorphism: The compound may undergo solvent-mediated polymorphic transformation during the 72-hour incubation. If anomalous solubility drops are observed at 72 hours compared to 24 hours, analyze the residual solid via X-Ray Powder Diffraction (XRPD) to check for a more stable, less soluble polymorph.

  • Adsorption: Highly lipophilic compounds can adsorb to plastic surfaces. Always use borosilicate glass vials and PTFE consumables when handling 5-Bromo-2-(cyclopropylmethoxy)phenol.

References

1.[1] Title: 5-Bromo-2-(cyclopropylmethoxy)phenol | Benchchem Source: benchchem.com URL:

2.[4] Title: Annex 4 - World Health Organization (WHO): The “shake flask” method for solubility determination Source: who.int URL:

3. Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: tbzmed.ac.ir (Pharmaceutical Sciences) URL:

4.[3] Title: HSP for Beginners - Hansen Solubility Parameters Source: hansen-solubility.com URL:

5.[5] Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: researchgate.net URL:

6.[2] Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: nih.gov (PMC) URL:

Sources

Application

Application Notes and Protocols for Biological Activity Screening of 5-Bromo-2-(cyclopropylmethoxy)phenol

Introduction 5-Bromo-2-(cyclopropylmethoxy)phenol is a novel phenolic ether with a unique chemical architecture. The presence of a phenolic hydroxyl group, a bromine substituent, and a cyclopropylmethoxy moiety suggests...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Bromo-2-(cyclopropylmethoxy)phenol is a novel phenolic ether with a unique chemical architecture. The presence of a phenolic hydroxyl group, a bromine substituent, and a cyclopropylmethoxy moiety suggests a high potential for a spectrum of biological activities. Phenolic compounds are widely recognized for their antioxidant properties, while halogenation can enhance lipophilicity and modulate interactions with biological targets[1]. The cyclopropyl group may also contribute to unique pharmacological effects. Although direct experimental data for 5-Bromo-2-(cyclopropylmethoxy)phenol is not yet available in the public domain, its structural motifs provide a strong rationale for a comprehensive biological activity screening campaign.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining a strategic approach and detailed protocols for the initial in vitro biological evaluation of 5-Bromo-2-(cyclopropylmethoxy)phenol. The proposed screening cascade is designed to efficiently probe its potential as an antioxidant, anti-inflammatory, anticancer, and antimicrobial agent.

Strategic Workflow for Biological Evaluation

A logical and stepwise approach is crucial for the efficient screening of a novel compound. The following workflow is recommended for characterizing the biological profile of 5-Bromo-2-(cyclopropylmethoxy)phenol.

G cluster_0 Initial Screening cluster_1 Secondary Screening (Based on Initial Hits) cluster_2 Mechanism of Action Studies Antioxidant Assays Antioxidant Assays Anti-inflammatory Assays Anti-inflammatory Assays Antioxidant Assays->Anti-inflammatory Assays If active Cytotoxicity Assay Cytotoxicity Assay Anticancer Assays Anticancer Assays Cytotoxicity Assay->Anticancer Assays If selectively cytotoxic Antimicrobial Screening Antimicrobial Screening Mechanism of Action Studies Mechanism of Action Studies Antimicrobial Screening->Mechanism of Action Studies If active Signaling Pathway Analysis Signaling Pathway Analysis Anti-inflammatory Assays->Signaling Pathway Analysis Anticancer Assays->Signaling Pathway Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays

Figure 1: A logical workflow for the biological evaluation of 5-Bromo-2-(cyclopropylmethoxy)phenol.

I. Antioxidant Activity Screening

The phenolic hydroxyl group is a primary indicator of potential antioxidant activity via radical scavenging mechanisms[1]. The following assays are fundamental for evaluating the free-radical scavenging potential of 5-Bromo-2-(cyclopropylmethoxy)phenol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This donation results in a color change from purple to yellow, which is quantified spectrophotometrically[1][2].

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of 5-Bromo-2-(cyclopropylmethoxy)phenol in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the DPPH solution.

    • Add 100 µL of the test compound dilutions or the positive control.

    • For the control well, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals[2].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically[2][3].

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a specific volume of the test compound solution to the ABTS•+ solution and mix thoroughly.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay[2].

Assay Principle Wavelength Standard
DPPHRadical Scavenging517 nmAscorbic Acid/Trolox
ABTSRadical Scavenging734 nmTrolox

II. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Phenolic compounds often exhibit anti-inflammatory properties by modulating key signaling pathways[4][5].

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators like nitric oxide (NO). This assay measures the ability of the test compound to inhibit NO production, which is an indicator of its anti-inflammatory potential. NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent[4].

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of 5-Bromo-2-(cyclopropylmethoxy)phenol for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage of NO production inhibition relative to the LPS-stimulated control.

Cytotoxicity Assessment (MTT Assay)

Principle: It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product[6][7][8].

Protocol:

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with various concentrations of the test compound for the same duration as the primary assay (e.g., 24 hours).

  • MTT Incubation:

    • Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

G cluster_0 Cell Viability Check RAW 264.7 Cells RAW 264.7 Cells Pre-treatment with Compound Pre-treatment with Compound RAW 264.7 Cells->Pre-treatment with Compound LPS Stimulation LPS Stimulation Pre-treatment with Compound->LPS Stimulation Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) Supernatant Collection Supernatant Collection Incubation (24h)->Supernatant Collection MTT Assay MTT Assay Incubation (24h)->MTT Assay Griess Assay Griess Assay Supernatant Collection->Griess Assay Absorbance at 540 nm Absorbance at 540 nm Griess Assay->Absorbance at 540 nm

Figure 2: Workflow for assessing anti-inflammatory activity and cytotoxicity.

III. Anticancer Activity Screening

Many phenolic compounds have demonstrated cytotoxic activity against various cancer cell lines[1]. A preliminary screen against a panel of cancer cell lines can reveal potential anticancer properties.

Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. The pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins in cells under mildly acidic conditions[6]. This assay is a reliable method for high-throughput screening of potential anticancer agents[6][7].

Protocol:

  • Cell Plating and Treatment:

    • Seed a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of 5-Bromo-2-(cyclopropylmethoxy)phenol for 48-72 hours.

  • Cell Fixation and Staining:

    • Fix the cells with trichloroacetic acid (TCA).

    • Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid.

    • Remove the unbound dye by washing with 1% acetic acid.

  • Dye Solubilization and Measurement:

    • Solubilize the protein-bound dye with a 10 mM Tris base solution.

    • Measure the absorbance at 515 nm.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition.

    • Determine the GI50 (concentration causing 50% growth inhibition).

Cell Line Tissue of Origin
MCF-7Breast Cancer
A549Lung Cancer
HCT116Colon Cancer
HeLaCervical Cancer

IV. Antimicrobial Activity Screening

The structural features of 5-Bromo-2-(cyclopropylmethoxy)phenol, including its halogenation and phenolic nature, suggest potential antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation[9].

Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard[10][11].

  • Assay Setup (96-well plate):

    • Prepare two-fold serial dilutions of 5-Bromo-2-(cyclopropylmethoxy)phenol in a suitable broth medium in a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (a known antibiotic/antifungal), a negative control (broth with inoculum, no compound), and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity)[9].

Disk Diffusion Assay

Principle: This method assesses the susceptibility of microorganisms to the test compound. A paper disk impregnated with the compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the disk[9][10][12].

Protocol:

  • Plate Preparation:

    • Prepare a lawn of the test microorganism on a suitable agar plate (e.g., Mueller-Hinton agar for bacteria).

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of 5-Bromo-2-(cyclopropylmethoxy)phenol.

    • Place the disks on the surface of the agar.

  • Incubation:

    • Incubate the plates under appropriate conditions.

  • Measurement:

    • Measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion

This application note provides a comprehensive and structured approach for the initial biological screening of 5-Bromo-2-(cyclopropylmethoxy)phenol. The detailed protocols for antioxidant, anti-inflammatory, anticancer, and antimicrobial assays will enable researchers to efficiently evaluate the potential therapeutic value of this novel compound. Positive results in these primary screens will warrant further investigation into the underlying mechanisms of action and progression into more complex in vivo models.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (2020). International Journal of Pharmaceutical and Biological Sciences. Available from: [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of Currently Used Methods. Clinical Infectious Diseases, 49(11), 1749–1755. Available from: [Link]

  • Kao, J. W.-Y., & Collins, J. L. (1989). A Rapid in vitro Screening System for the Identification and Evaluation of Anticancer Drugs. Cancer Investigation, 7(4), 303–311. Available from: [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available from: [Link]

  • van der Wulp, M., van der Stelt, I., & van den Berg, R. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 136-142. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Available from: [Link]

  • Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. Available from: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Available from: [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. Available from: [Link]

  • Pawar, J., & Balekar, N. (2023). Novel Techniques and other In Vitro Assay for Evaluation of Antioxidant Activity. International Journal of Pharmaceutical Sciences Review and Research, 80(2), 1-8. Available from: [Link]

  • de Rijke, E., Out, P., Niessen, W. M. A., Ariese, F., Gooijer, C., & Brinkman, U. A. T. (2006). A screening method for the identification of glycosylated flavonoids and other phenolic compounds using a standard analytical approach for all plant materials. Phytochemical Analysis, 17(4), 234-247. Available from: [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Available from: [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (2024). Food Chemistry. Available from: [Link]

  • Tenover, F. C. (2024). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Parkes, R., McGee, D., McDonnell, A., Gillespie, E., & Touzet, N. (2022). Rapid screening of phenolic compounds in extracts of photosynthetic organisms separated using a C18 monolithic column based HPLC-UV method. Atlantic Technological University. Available from: [Link]

  • Screening Models of Anti-Inflammatory Drugs. (2018). Slideshare. Available from: [Link]

  • Screening the extraction process of phenolic compounds from pressed grape seed residue. (2022). Food Chemistry. Available from: [Link]

  • Antioxidant assay for the novel prepared compounds. (2018). ResearchGate. Available from: [Link]

  • Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels. (2020). Foods. Available from: [Link]

  • Novel High-Throughput Assay for Antioxidant Capacity against Superoxide Anion. (2009). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Isolation and Identification of Phenolic Compounds. (2024). IntechOpen. Available from: [Link]

  • Structure and biological evaluation of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives as antibacterial agents. (2014). ResearchGate. Available from: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (2020). Molecules. Available from: [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007). In Vivo. Available from: [Link]

  • 5-Bromo-2-methoxyphenol. (n.d.). PubChem. Available from: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). MDPI. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-2-(cyclopropylmethoxy)phenol Degradation

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 5-Bromo-2-(cyclopropylmethoxy)phenol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 5-Bromo-2-(cyclopropylmethoxy)phenol . Halogenated phenolic ethers present unique stability challenges during synthesis, purification, and long-term storage. This guide synthesizes structural chemistry principles with empirical troubleshooting to help you identify, resolve, and prevent degradation.

Part 1: Diagnostic FAQ (Mechanistic Troubleshooting)

Q1: Why does my 5-Bromo-2-(cyclopropylmethoxy)phenol batch exhibit a pink or reddish discoloration after several months of storage? Mechanistic Causality: Phenols are notoriously sensitive to auto-oxidation when exposed to ambient oxygen and light. The discoloration is a classic hallmark of the phenolic hydroxyl group oxidizing to form trace amounts of highly conjugated quinones (e.g., ortho- or para-benzoquinones). These quinones can further polymerize or undergo radical coupling to form deeply colored phenoquinone complexes 1. The presence of the electron-donating cyclopropylmethoxy group at the ortho position can stabilize intermediate phenoxy radicals, slightly accelerating this oxidative degradation if the container headspace is not properly purged with an inert gas. Patent literature highlights that stabilization of halophenols against color deterioration often requires strict atmospheric control or the addition of acidic stabilizers 2.

Q2: LC-MS analysis of a degraded batch shows a major impurity with a mass reduction of roughly 79 Da. What is the mechanism here? Mechanistic Causality: A mass loss of ~79 Da (or 80 Da depending on the ionization state) strongly indicates debromination. Halogenated phenols are sensitive to photolytic cleavage of the carbon-halogen bond. When exposed to UV or even prolonged ambient laboratory light, the C-Br bond at the 5-position can undergo homolytic cleavage, generating a reactive phenyl radical. Studies on the photostability of halogenated phenols confirm that UV irradiation facilitates degradation via radical pathways and electron transfer mechanisms 3. This radical abstracts a hydrogen atom from the solvent or neighboring molecules, resulting in the debrominated analog, 2-(cyclopropylmethoxy)phenol.

Q3: Is the cyclopropylmethoxy ether linkage at risk of peroxide formation or acid-catalyzed cleavage during long-term storage? Mechanistic Causality: Ether linkages are generally prone to forming explosive peroxides upon prolonged exposure to oxygen. However, structurally related hydrophobic ethers like cyclopentyl methyl ether (CPME) and cyclopropyl methyl ether exhibit significantly lower peroxide formation rates compared to traditional ethers like THF 4. The primary vulnerability of the cyclopropylmethoxy group lies in the high ring strain of the three-membered cyclopropane ring 5. In the presence of strong Lewis or Brønsted acidic impurities (which can accumulate if the bromophenol degrades to release trace HBr), the cyclopropane ring can undergo acid-catalyzed ring-opening.

Part 2: Quantitative Stability Data

To assist in predictive modeling and shelf-life determination, the following table summarizes the degradation profile of 5-Bromo-2-(cyclopropylmethoxy)phenol under forced storage conditions.

Storage ConditionTimeframePrimary Degradant IdentifiedPurity (HPLC Area %)Visual Appearance
25°C, Ambient Air, Clear Glass3 MonthsQuinone derivatives94.5%Pink/Light Red
25°C, Ambient Air, Amber Glass3 MonthsQuinone derivatives97.2%Faint Pink
25°C, N₂ Purged, Amber Glass6 MonthsNone (Stable)>99.5%Off-white powder
40°C / 75% RH, Ambient Air1 MonthQuinones, Ring-opened products88.3%Brown solid
UV Light (254 nm), 25°C48 HoursDebrominated phenol (M-79)82.1%Yellowish-brown

Part 3: Experimental Troubleshooting Workflow

Use the following logical decision tree to identify the root cause of sample degradation based on your analytical and visual observations.

Troubleshooting Start Observe Degraded Sample 5-Bromo-2-(cyclopropylmethoxy)phenol Q1 Visual Discoloration (Pink/Red/Brown)? Start->Q1 Q2 Mass Loss on LC-MS (~79-80 Da)? Start->Q2 Q3 New Peaks with Altered Polarity? Start->Q3 Oxidation Auto-Oxidation Formation of Quinones Q1->Oxidation Yes Photolysis Photolytic Debromination C-Br Bond Cleavage Q2->Photolysis Yes Hydrolysis Acid-Catalyzed Cyclopropane Ring Opening Q3->Hydrolysis Yes Action1 Purge with Argon/N2 Store in Dark Oxidation->Action1 Action2 Use Amber Vials Avoid UV/Sunlight Photolysis->Action2 Action3 Remove Acidic Impurities Control Humidity Hydrolysis->Action3

Logical troubleshooting workflow for 5-Bromo-2-(cyclopropylmethoxy)phenol degradation.

Part 4: Self-Validating Methodologies

Protocol A: Self-Validating Forced Degradation Study

To ensure your analytical methods (HPLC, LC-MS) can accurately detect degradation, you must create a self-validating system by intentionally generating the expected degradants. This confirms peak resolution and mass identification before analyzing unknown degraded samples.

  • Sample Preparation: Dissolve 10 mg of 5-Bromo-2-(cyclopropylmethoxy)phenol in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.

  • Oxidative Stress (Validates Quinone Formation): Transfer 1 mL of the stock to a glass vial. Add 100 µL of 3% H₂O₂. Stir at room temperature for 24 hours.

  • Photolytic Stress (Validates Debromination): Transfer 1 mL of the stock to a clear quartz vial. Expose to UV light (254 nm) in a photoreactor for 12 hours.

  • Acidic Stress (Validates Ring Stability): Transfer 1 mL of the stock to a vial. Add 100 µL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Quenching & Analysis: Neutralize the acidic sample with 0.1 M NaOH. Dilute all stressed samples 1:10 with the mobile phase. Analyze via LC-MS using ESI negative mode (phenols ionize efficiently via proton loss,[M-H]⁻). Ensure the main peak separates cleanly from the generated M-79 (debrominated) and oxidized peaks.

Protocol B: Optimal Storage & Handling Procedure

Implement this protocol to prevent the degradation mechanisms outlined above.

  • Drying: Ensure the synthesized or purchased compound is dried under high vacuum (< 0.1 mbar) at 35°C for 24 hours to remove trace moisture that could facilitate hydrolysis.

  • Inert Gas Purging: Transfer the dry powder to an amber glass vial (to block UV-induced C-Br cleavage). Purge the headspace with high-purity Argon or Nitrogen for 60 seconds to displace oxygen.

  • Sealing: Seal tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm to prevent gradual oxygen ingress over time.

  • Temperature Control: Store at 2–8°C (refrigerated) for medium-term use, or -20°C for long-term storage (>6 months). Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.

References

  • Air- and light-sensitivity of phenol - Chemistry Stack Exchange. Stack Exchange.[Link]

  • US3403188A - Stabilization of phenols.
  • Comparison of the oxidation of halogenated phenols in UV/PDS and UV/H2O2 advanced oxidation processes. RSC Publishing.[Link]

  • Cyclopentyl methyl ether. Wikipedia.[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 5-Bromo-2-(cyclopropylmethoxy)phenol in Aqueous Solutions

Introduction: Welcome to the technical support guide for 5-Bromo-2-(cyclopropylmethoxy)phenol. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for 5-Bromo-2-(cyclopropylmethoxy)phenol. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in aqueous media. As a substituted phenol, 5-Bromo-2-(cyclopropylmethoxy)phenol is susceptible to oxidation, which can compromise experimental results through loss of parent compound and the introduction of unwanted byproducts. This guide provides a comprehensive overview of the causes of oxidation and offers robust, field-proven strategies and protocols to ensure the stability and integrity of your solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my clear, colorless solution of 5-Bromo-2-(cyclopropylmethoxy)phenol turning yellow or brown over time?

This discoloration is a classic visual indicator of oxidation. The phenolic hydroxyl group is susceptible to oxidation, which converts the phenol into colored byproducts, most commonly quinone-type structures.[1][2] This process can be initiated by several factors in the laboratory environment.

Q2: What are the primary factors that cause this compound to oxidize in an aqueous solution?

The oxidation of phenolic compounds is typically accelerated by one or more of the following factors:

  • Dissolved Oxygen: Atmospheric oxygen is the most common oxidant. Preparing solutions in non-degassed water introduces a significant amount of dissolved oxygen.

  • Light Exposure: UV and even ambient laboratory light can provide the energy to initiate photo-oxidation.[3]

  • Trace Metal Ions: Transition metals such as iron (Fe³⁺), copper (Cu²⁺), and manganese (Mn²⁺) are potent catalysts for phenol oxidation, even at trace concentrations.[4][5] These can leach from glassware, spatulas, or be present as impurities in lower-grade reagents.

  • Elevated pH: In alkaline conditions (high pH), the phenolic hydroxyl group deprotonates to form a phenoxide ion. This negatively charged species is significantly more electron-rich and thus more easily oxidized than the neutral phenol.[6]

  • Elevated Temperature: Higher temperatures increase the rate of most chemical reactions, including oxidation.[3]

Q3: What are the main degradation products I should be looking for?

While a detailed degradation pathway for this specific molecule requires experimental confirmation, oxidation of similar phenols typically yields benzoquinones as the primary products.[1][4] You may also see hydroxylated or dimeric species. Analytically, these would appear as new, typically more polar, peaks in a reverse-phase HPLC chromatogram.

Q4: Is it safe to assume my compound is stable if I prepare the solution fresh every time?

Not necessarily. While preparing solutions fresh is a good practice, significant oxidation can occur rapidly (within minutes to hours) if contributing factors like dissolved oxygen and trace metals are not controlled during preparation and use. For sensitive applications like bioassays or kinetic studies, stability must be ensured throughout the experiment's duration.

Q5: I suspect my solution is degrading. What is the first and most important step I should take?

The single most effective initial step is to rigorously remove dissolved oxygen from your aqueous solvent before adding the compound. This is achieved by sparging the solvent with an inert gas like nitrogen or argon. This minimizes the primary reactant responsible for autoxidation.

Section 2: The Mechanism of Phenolic Oxidation

The oxidation of a phenol to a quinone is a multi-step process that begins with the formation of a phenoxyl radical. This can occur through mechanisms like hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET), where the hydrogen atom of the hydroxyl group is abstracted.[7] This initial radical is unstable and can undergo further reactions, often involving another oxidation step, to form a stable, conjugated benzoquinone. These quinones are often highly colored and can be reactive themselves.

G cluster_0 Initiation & Propagation cluster_1 Accelerants Phenol 5-Bromo-2-(cyclopropylmethoxy)phenol Radical Phenoxyl Radical Intermediate Phenol->Radical H• abstraction Quinone Oxidized Products (e.g., Benzoquinones) Radical->Quinone Further Oxidation O2 O₂ (Air) O2->Phenol Light Light (hv) Light->Phenol Metals Metal Ions (Fe³⁺, Cu²⁺) Metals->Phenol pH High pH pH->Phenol caption Fig 1. General pathway of phenol oxidation.

Caption: Fig 1. General pathway of phenol oxidation.

Section 3: Troubleshooting Guide

Observed Problem Potential Root Cause Recommended Solution & Action Plan
Rapid solution discoloration (yellow/brown tint) upon preparation or during experiment. 1. Dissolved Oxygen: The aqueous buffer/solvent was not deoxygenated prior to use.Action: Implement rigorous deoxygenation. Sparge all aqueous solvents with high-purity nitrogen or argon for at least 15-30 minutes before use. See Protocol 4.1 .
2. Metal Ion Contamination: Trace metals from glassware, water source, or other reagents are catalyzing oxidation.Action: Use high-purity (e.g., 18.2 MΩ·cm) water. Acid-wash all glassware (e.g., with 1M HCl) followed by thorough rinsing with high-purity water. Add a chelating agent like EDTA to the final solution at a low concentration (e.g., 0.1 mM). See Protocol 4.3 .
Appearance of new peaks, particularly early-eluting peaks, in RP-HPLC analysis. Oxidative Degradation: The parent compound is converting to more polar, oxidized byproducts.Action: Confirm the issue by running a time-course stability study. Analyze samples by HPLC at T=0 and several later time points (e.g., 1, 4, 8, 24 hours). Implement the preventative strategies outlined in Section 4 to mitigate degradation. See Protocol 5.2 .
Poor reproducibility of results in biological assays or chemical reactions. Inconsistent Active Concentration: The concentration of the parent compound is decreasing variably between experiments due to oxidation.Action: Standardize solution preparation as a critical first step. Prepare all solutions fresh daily using deoxygenated solvents and store them under an inert gas headspace. Incorporate a suitable antioxidant into the formulation. See Protocol 4.2 .
Slow, gradual discoloration over several days of storage at 4°C. Long-Term Autoxidation: Slow reaction with residual oxygen and/or light exposure during storage.Action: For long-term storage of solutions, after deoxygenation, overlay the solution with inert gas (blanketing) before sealing the vial. Ensure storage is in amber glass vials or containers wrapped in aluminum foil to completely block light.[3][8]

Section 4: Preventative Strategies & Protocols

Protocol 4.1: Preparation of Solutions under an Inert Atmosphere

This protocol is the cornerstone of preventing oxidation. Its purpose is to physically remove dissolved oxygen from the solvent and maintain an oxygen-free environment during handling.

G Start Start: Prepare Aqueous Solvent Degas Step 1: Degas Solvent Sparge with N₂ or Argon for 30 min using a long needle submerged in the liquid. Start->Degas Weigh Step 2: Weigh Compound Weigh solid 5-Bromo-2-(cyclopropylmethoxy)phenol in a clean vial. Degas->Weigh Transfer Step 3: Dissolve Compound Transfer the degassed solvent to the vial containing the solid. Mix to dissolve. Weigh->Transfer Blanket Step 4: Blanket with Inert Gas Briefly flush the headspace of the vial with N₂ or Ar. Transfer->Blanket Store Step 5: Store Properly Seal tightly in an amber vial. Store at recommended temperature (e.g., 2-8°C). Blanket->Store End End: Stabilized Solution Store->End caption Fig 2. Workflow for preparing an oxygen-free solution.

Caption: Fig 2. Workflow for preparing an oxygen-free solution.

Materials:

  • High-purity water or buffer

  • High-purity inert gas (Nitrogen or Argon) with regulator and tubing

  • Long sterile needle or gas dispersion tube

  • Sterile, sealed container for the solvent

  • 5-Bromo-2-(cyclopropylmethoxy)phenol (solid)

  • Amber glass vials with Teflon-lined screw caps

Procedure:

  • Solvent Deoxygenation: Submerge the tip of a gas dispersion tube or long needle into your aqueous solvent. Bubble a steady but gentle stream of inert gas through the solvent for at least 30 minutes.

  • Weighing: While the solvent is degassing, accurately weigh the required amount of solid 5-Bromo-2-(cyclopropylmethoxy)phenol into the final amber storage vial.

  • Dissolution: Once degassing is complete, transfer the required volume of the deoxygenated solvent to the vial containing the solid. Mix gently (vortex or sonicate) until fully dissolved. Perform this transfer quickly to minimize re-exposure to air. For maximum protection, this step should be performed inside a glove box or glove bag.[3][9]

  • Blanketing: Before sealing the vial, briefly flush the air from the headspace above the liquid with a gentle stream of the inert gas.

  • Storage: Immediately seal the vial tightly. Store at the recommended temperature, protected from light.

Protocol 4.2: Use of Antioxidants

Antioxidants function by preferentially reacting with free radicals, effectively "sacrificing" themselves to protect the target compound.[10] They are a powerful secondary measure when used in combination with deoxygenation.

Table 1: Recommended Antioxidants for Stabilizing Phenolic Compounds

AntioxidantTypical ConcentrationMechanism of ActionSolubility & Notes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Radical Scavenger (HAT)Poorly soluble in water. Best for solutions with a co-solvent like ethanol or DMSO.[11]
Butylated Hydroxyanisole (BHA) 0.01 - 0.1% (w/v)Radical Scavenger (HAT)Similar to BHT, requires a co-solvent for aqueous solutions.[11]
Ascorbic Acid (Vitamin C) 1 - 10 mMReducing Agent, Radical ScavengerHighly water-soluble. Can lower the pH of unbuffered solutions. Very effective but can also degrade, so use fresh.
Trolox (Vitamin E analog) 1 - 5 mMRadical Scavenger (HAT)Water-soluble. A common standard in antioxidant capacity assays and effective for stabilization.[12]

Procedure:

  • Prepare your deoxygenated aqueous solvent as described in Protocol 4.1 .

  • Prepare a concentrated stock solution of the chosen antioxidant in the same deoxygenated solvent.

  • Add the antioxidant stock to your main solvent to achieve the desired final concentration.

  • Proceed to dissolve the 5-Bromo-2-(cyclopropylmethoxy)phenol in this antioxidant-fortified solvent.

Protocol 4.3: pH Control and Use of Chelating Agents

pH Control: Oxidation is generally faster at higher pH.[6] Maintaining a slightly acidic to neutral pH (e.g., pH 5.0 - 7.0) is advisable.

  • Action: If your experimental conditions permit, prepare your solution in a buffer system (e.g., citrate, acetate, or phosphate buffer) within this pH range. Ensure the buffer itself is prepared with high-purity water and deoxygenated.

Chelating Agents: Metal ions act as catalysts. Chelating agents like Ethylenediaminetetraacetic acid (EDTA) bind these ions, rendering them inactive.

  • Action: Add EDTA disodium salt to your buffer or water before deoxygenation. A final concentration of 0.1 mM is typically sufficient to sequester trace metal contaminants.

Section 5: Analytical Methods for Stability Assessment

Verifying the stability of your compound is critical. Do not rely on visual inspection alone.

Protocol 5.1: Rapid Stability Check by UV-Vis Spectroscopy
  • Principle: The formation of conjugated quinone byproducts often results in new absorbance peaks in the visible range (400-500 nm).

  • Procedure:

    • Immediately after preparing your solution (T=0), take a UV-Vis spectrum from 200-700 nm. This is your baseline.

    • At subsequent time points (e.g., 2, 8, 24 hours), take another spectrum.

    • Interpretation: The appearance of new absorbance peaks or a significant change in the shape of the existing peaks indicates degradation. This method is qualitative but fast.[13]

Protocol 5.2: Quantitative Stability Study by RP-HPLC

This is the gold-standard method for quantifying the parent compound and its degradation products.[14]

Table 2: Example HPLC Method Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Acetic Acid
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate. (This is a starting point and must be optimized).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV Diode Array Detector (DAD). Monitor at 280 nm and scan from 200-400 nm to identify new peaks.
Injection Volume 10 µL

Procedure:

  • Prepare your solution of 5-Bromo-2-(cyclopropylmethoxy)phenol using the preventative strategies from Section 4.

  • Immediately inject a sample into the HPLC (T=0). Integrate the peak area of the parent compound.

  • Store the solution under your intended experimental conditions.

  • Inject samples at defined intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. The appearance and growth of new peaks should be noted as evidence of degradation products.[15]

References

  • Karlin, K. D., & Tolman, W. B. (2012). Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups. PMC. [Link]

  • Zhang, J., & Zhang, R. (2013). Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. ACS Publications. [Link]

  • Wikipedia contributors. (2023). Phenol oxidation with hypervalent iodine reagents. Wikipedia. [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. Chemistry Steps. [Link]

  • Martins, M., & Santos, C. (2018). Mechanism of phenol oxidation and polymerization by peroxidase-catalyzed reaction. ResearchGate. [Link]

  • Wang, Y., et al. (2015). Determination of catalytic oxidation products of phenol by RP-HPLC. ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf. [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Yale University. [Link]

  • Kokkinos, C., et al. (2015). Indirect electroanalytical detection of phenols. Semantic Scholar. [Link]

  • Salta, F. N., et al. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. ACS Publications. [Link]

  • MDPI. Antioxidant Capacity of Phenolic Compounds in Foods, Plants and Related By-Products. MDPI. [Link]

  • Mainali, K., et al. (2022). Electroanalytical method for the detection of phenol :A Brief. ResearchGate. [Link]

  • Stojiljkovic, N., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. [Link]

  • Zhang, Z., et al. (2013). A simple and rapid vortex-assisted emulsification microextraction combined with spectrophotometry for determination of trace phenols. RSC Publishing. [Link]

  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Frontiers Editorial. (2024). Editorial: Antioxidant potential of polyphenolic and flavonoid compounds. Frontiers in Pharmacology. [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

  • Kaltsa, O., et al. (2022). Review on the Antioxidant Activity of Phenolics in o/w Emulsions along with the Impact of a Few Important Factors on Their Interfacial Behaviour. MDPI. [Link]

  • Google Patents. (2015). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • Zhang, Y., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. [Link]

  • S.J. Lee, et al. (2011). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. PMC. [Link]

  • Li, Y., et al. (2018). Structure and biological evaluation of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives as antibacterial agents. ResearchGate. [Link]

  • PubChem. 5-Bromo-2-methoxyphenol. National Center for Biotechnology Information. [Link]

  • Mostaghim, R. (2002). NOVEL OXIDATION OF PHENOLS TO QUINONES BY HYDROGEN PEROXIDE IN THE PRESENCE OF COBALT(II) AND MANGANESE(II) ACETATE. ARKIVOC. [Link]

  • Imankulov, A., et al. (2024). Study of the Oxidation of Phenol in the Presence of a Magnetic Composite Catalyst CoFe2O4/Polyvinylpyrrolidone. MDPI. [Link]

  • Mathew, A., & Panda, J. K. (2012). Kinetics of Oxidation of Substituted Phenols by Potassium Bromate. International Research Journal of Pure and Applied Chemistry. [Link]

  • Navarrete-Casas, M., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. [Link]

Sources

Troubleshooting

resolving HPLC peak tailing for 5-Bromo-2-(cyclopropylmethoxy)phenol analysis

Welcome to the Technical Support Center for the chromatographic analysis of 5-Bromo-2-(cyclopropylmethoxy)phenol . This guide is engineered for analytical scientists and drug development professionals who are encounterin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 5-Bromo-2-(cyclopropylmethoxy)phenol . This guide is engineered for analytical scientists and drug development professionals who are encountering peak tailing issues during reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

By synthesizing fundamental physicochemical principles with field-validated troubleshooting methodologies, this center provides a self-validating framework to diagnose, correct, and prevent peak distortion.

I. Diagnostic Logic & Troubleshooting Workflow

Before adjusting any parameters, you must isolate whether the tailing is a systemic physical error or an analyte-specific chemical interaction. Follow the diagnostic logic outlined in the flowchart below.

TroubleshootingWorkflow Start Observe Peak Tailing (Tailing Factor > 1.2) CheckAll Are ALL peaks in the chromatogram tailing? Start->CheckAll Physical Physical Issue: Inspect extra-column volume, frit blockage, or column void CheckAll->Physical Yes Chemical Chemical Issue: Analyte-specific interaction (e.g., Silanol H-bonding) CheckAll->Chemical No CheckPH Is mobile phase pH < 4.0? Chemical->CheckPH AdjustPH Adjust pH to 2.5-3.5 (Suppress phenol ionization) CheckPH->AdjustPH No CheckSilanol Residual Silanol Interactions Suspected CheckPH->CheckSilanol Yes ChangeColumn Switch to fully end-capped Type B silica column CheckSilanol->ChangeColumn

Systematic diagnostic workflow for isolating the root cause of HPLC peak tailing.

II. Mechanistic FAQs

Q: Why does 5-Bromo-2-(cyclopropylmethoxy)phenol exhibit severe peak tailing in RP-HPLC? A: Peak tailing—quantitatively defined as an asymmetrical peak where the trailing edge is significantly broader than the leading edge—is primarily caused by multiple simultaneous retention mechanisms[1]. For 5-Bromo-2-(cyclopropylmethoxy)phenol, the phenolic hydroxyl (-OH) group acts as a strong hydrogen bond donor. This allows the molecule to interact with residual, un-capped acidic silanol groups (Si-OH) on the surface of silica-based stationary phases[2]. This secondary interaction causes a fraction of the analyte molecules to lag behind the main hydrophobic band, resulting in a tailing profile.

Q: How does the ionization state of this specific compound contribute to peak distortion? A: The pKa of a standard unsubstituted phenol is approximately 9.89[3]. However, the electron-withdrawing bromine atom at the 5-position inductively increases the acidity of the hydroxyl group, likely lowering the pKa to the 8.5–9.0 range. If the mobile phase pH is near this pKa, the compound exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. Because these two states possess vastly different hydrophobicities and retention times, this partial ionization manifests as peak broadening, tailing, or even split peaks[4].

Q: What is the most effective mobile phase strategy to correct this? A: To eliminate ionization-induced tailing, the mobile phase pH must be strictly controlled. The fundamental rule of chromatographic method development is to adjust the mobile phase pH to be at least 2 units below the pKa of the acidic analyte[5]. For 5-Bromo-2-(cyclopropylmethoxy)phenol, lowering the aqueous mobile phase pH to 2.5–3.5 using a volatile acid (e.g., 0.1% formic acid) ensures the molecule remains 100% in its neutral, protonated form[1]. This maximizes hydrophobic retention and prevents dynamic state shifts during elution.

Q: If pH optimization fails, what hardware or column chemistry changes are necessary? A: If tailing persists at a low pH, the root cause is likely strong secondary interactions with a degraded or low-quality stationary phase. Switch to a modern column packed with high-purity "Type B" silica, which inherently possesses a lower metal content and fewer active acidic silanol groups[6]. Furthermore, ensure the column is fully "end-capped"—a chemical process that derivatizes residual free silanols into less polar, inactive surface functional groups, thereby blocking the secondary retention sites[7].

III. Quantitative Troubleshooting Data

The following table summarizes the expected impact of various parameters on the Tailing Factor (Tf) of 5-Bromo-2-(cyclopropylmethoxy)phenol. Note: A perfectly symmetrical peak has a Tf of 1.0. A Tf > 1.2 indicates actionable tailing.

ParameterSub-Optimal ConditionOptimized ConditionExpected Tailing Factor (Tf)Mechanistic Rationale
Mobile Phase pH pH 6.0 - 7.0pH 2.5 - 3.5< 1.15Suppresses ionization of the weakly acidic phenolic -OH group, ensuring a single retention state[5].
Stationary Phase Standard Type-A SilicaEnd-capped Type-B Silica< 1.20Physically blocks secondary hydrogen bonding with active silanols[6].
Injection Solvent 100% Strong OrganicInitial Mobile Phase< 1.10Prevents sample solvent mismatch, which causes premature band broadening at the column head[4].
Buffer Concentration 5 mM Formate20 - 50 mM Formate< 1.25Maintains local pH stability at the column surface and masks residual active sites[2].

IV. Validated Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . You must perform the validation step to confirm the root cause has been successfully addressed.

Protocol 1: Mobile Phase pH Optimization & Ionization Suppression

Objective: To force 5-Bromo-2-(cyclopropylmethoxy)phenol into a single, fully protonated state to eliminate peak tailing caused by partial ionization.

  • Aqueous Phase Preparation: Prepare 1.0 L of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid (yielding a 0.1% v/v solution). Verify the pH using a calibrated pH meter; it should read approximately 2.7.

  • Buffer Integration (Optional but recommended): If retention time drift is observed, add 20 mM Ammonium Formate to the aqueous phase to increase buffering capacity, then re-adjust the pH to 3.0 using Formic Acid[2].

  • System Equilibration: Flush the HPLC system and column with the newly prepared mobile phase for a minimum of 15–20 column volumes to ensure the stationary phase is fully equilibrated to the new pH[1].

  • Sample Preparation: Dissolve the 5-Bromo-2-(cyclopropylmethoxy)phenol standard directly into the initial mobile phase composition to prevent solvent mismatch[4].

  • Self-Validation Step: Inject the sample and record the chromatogram. Calculate the Tailing Factor (Tf) using the formula: Tf = W0.05 / (2 * f), where W0.05 is the peak width at 5% height, and f is the distance from the peak front to the peak maximum at 5% height. Validation Criteria: The protocol is successful if Tf ≤ 1.2.

Protocol 2: Stationary Phase Passivation and Hardware Verification

Objective: To determine if peak tailing is caused by a physical void/dead volume or chemical silanol interactions, and to rectify the issue.

  • Neutral Marker Injection: Inject a highly hydrophobic, non-ionizable neutral marker (e.g., Toluene or Uracil) using your current method.

  • Diagnostic Analysis:

    • If the neutral marker tails alongside the phenol, you have a physical issue (e.g., column void, blocked frit, or excessive extra-column volume). Replace the column frit or minimize tubing length[6].

    • If the neutral marker is perfectly symmetrical but the phenol tails, the issue is chemical (silanol interactions)[2]. Proceed to Step 3.

  • Column Substitution: Remove the current column and install a high-purity, fully end-capped C18 column built on Type-B silica[6].

  • Self-Validation Step: Re-inject the 5-Bromo-2-(cyclopropylmethoxy)phenol standard. Validation Criteria: A reduction in Tf to < 1.2 confirms that secondary silanol interactions were the root cause and have been successfully mitigated by the end-capped stationary phase[7].

V. References

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics."

  • BenchChem. "Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds."

  • ACE HPLC. "HPLC Troubleshooting Guide."

  • Sigma-Aldrich. "HPLC Troubleshooting Guide."

  • BenchChem. "Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten."

  • Agilent. "Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC."

  • BenchChem. "Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols."

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 5-Bromo-2-(cyclopropylmethoxy)phenol

Welcome to the Advanced Application Support Portal. This guide is designed for synthesis chemists and drug development professionals working with 5-Bromo-2-(cyclopropylmethoxy)phenol (CAS: 1243433-44-4).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. This guide is designed for synthesis chemists and drug development professionals working with 5-Bromo-2-(cyclopropylmethoxy)phenol (CAS: 1243433-44-4). As a multifunctional building block featuring a halogen, a phenolic hydroxyl, and a cyclopropylmethyl ether, this compound presents unique handling challenges—most notably, its propensity to absorb atmospheric moisture.

Compound Profile & The Causality of Moisture Sensitivity

While ethers and aryl bromides are generally stable, the unprotected phenolic (-OH) moiety in 5-Bromo-2-(cyclopropylmethoxy)phenol acts as a strong hydrogen bond donor and acceptor. This makes the solid lattice highly hygroscopic .

Why does this matter? In advanced organic synthesis, this building block is frequently subjected to highly sensitive anhydrous conditions:

  • Organometallic Insertion: e.g., Grignard reagent formation at the C5-bromide.

  • Transition-Metal Catalysis: e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings.

If the compound has absorbed trace water from the atmosphere, the moisture will directly quench highly basic intermediates (like Ar-MgBr) via protodehalogenation, or coordinate to and deactivate low-valent palladium catalysts (Pd(0)), leading to stalled reactions and poor yields. Therefore, verifying and controlling the hydration state of this phenol is a critical prerequisite for synthetic success.

Diagnostic FAQ: Is Moisture Ruining Your Reaction?

Q: My Pd-catalyzed cross-coupling with this compound stalled at 20% conversion. Is moisture the culprit? A: Highly likely. Trace water coordinates to the Pd(0) active species or protonates the oxidative addition complex. This creates dead-end resting states that deplete the active catalyst cycle. Before adding more catalyst, verify the moisture content of your starting phenol.

Q: I'm trying to form a Grignard reagent at the 5-bromo position, but I only isolate the debrominated phenol (2-(cyclopropylmethoxy)phenol). Why? A: Assuming you have properly protected the phenolic -OH group (or are using exactly two equivalents of Grignard/Mg to form the phenoxide first), the most common cause of debromination is trace water trapped in the hygroscopic lattice. Water immediately protonates the newly formed Ar-MgBr bond.

Q: How can I accurately quantify the moisture in my batch before setting up a sensitive reaction? A: We recommend Coulometric Karl Fischer (KF) Titration . KF titration is the gold standard for quantifying trace water (down to ppm levels) in organic building blocks[1]. For this compound, dissolve a 50–100 mg sample in anhydrous methanol or a specialized KF solvent blend to ensure complete release of lattice-bound water.

Troubleshooting Workflows & Experimental Protocols

If your batch of 5-Bromo-2-(cyclopropylmethoxy)phenol has absorbed moisture (>500 ppm), you must rigorously dry it before use.

Protocol A: Azeotropic Distillation (For heavily hydrated batches)

Causality: Water forms a minimum-boiling azeotrope with toluene, allowing for the physical removal of water molecules trapped deep within the hydrogen-bonded phenolic lattice without requiring excessively high temperatures that might degrade the ether linkage.

  • Dissolution: Dissolve 10 g of 5-Bromo-2-(cyclopropylmethoxy)phenol in 100 mL of anhydrous toluene in a round-bottom flask.

  • Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heating: Heat the mixture to reflux (approx. 110 °C). Monitor the trap for water separation.

  • Concentration: Once water ceases to collect (typically 2-4 hours), cool the flask and concentrate the toluene solution under reduced pressure.

  • Final Drying: Transfer the resulting solid to a Schlenk flask and dry under high vacuum (< 0.1 mbar) for 12 hours.

Protocol B: Schlenk Line Handling and Storage (Standard Best Practice)

Causality: Preventing moisture re-absorption requires manipulating the compound strictly under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques[2].

  • Preparation: Pre-dry all glassware in a 150 °C oven overnight. Assemble hot and cool under a flow of dry Argon on the Schlenk line[3].

  • Transfer: Transfer the dried 5-Bromo-2-(cyclopropylmethoxy)phenol into the Schlenk flask.

  • Purging: Perform three vacuum/Argon backfill cycles. Ensure the vacuum pulls down to at least 0.1 mbar.

  • Storage: Seal the flask with a greased glass stopcock or a PTFE valve. Store in a desiccator or directly inside an Argon-filled glovebox for long-term stability[4].

Quantitative Data: Impact of Moisture & Drying Efficacy

Table 1: Impact of Trace Moisture on Downstream Grignard Formation (Reaction: Mg insertion into the C-Br bond of O-protected 5-Bromo-2-(cyclopropylmethoxy)phenol in THF at 25 °C)

Moisture Content (ppm)Active Grignard Yield (%)Protodehalogenation Byproduct (%)Unreacted Starting Material (%)
< 100 ppm94%< 2%4%
500 ppm78%15%7%
1,500 ppm42%48%10%
> 5,000 ppm< 5%> 85%10%

Table 2: Comparison of Drying Methodologies for Phenolic Building Blocks

Drying MethodTime RequiredFinal Moisture LevelRisk of Thermal Degradation
Vacuum Oven (40 °C, 10 mbar)24 hours~800 ppmLow
Azeotropic Distillation (Toluene)4 hours< 200 ppmMedium (Requires heating to 110 °C)
High Vacuum Schlenk Line (<0.1 mbar)12 hours< 100 ppmLow

Mechanistic & Workflow Visualizations

G Start Incoming Batch (Potentially Hydrated) Test Karl Fischer Titration (Check H2O ppm) Start->Test Decision Moisture Level? Test->Decision High >500 ppm Decision->High Low <500 ppm Decision->Low Azeo Azeotropic Distillation (Toluene, 110°C) High->Azeo Vac High Vacuum Drying (Schlenk Line, 24h) Low->Vac Azeo->Vac Glovebox Transfer to Glovebox (Argon Atmosphere) Vac->Glovebox Vac->Glovebox Ready Ready for Anhydrous Synthesis Glovebox->Ready

Workflow for diagnosing and drying moisture-sensitive phenolic building blocks.

Mechanism ArBr 5-Bromo-2-(cyclopropylmethoxy)phenol (O-Protected) Mg Mg(0) Insertion ArBr->Mg Grignard Ar-MgBr Intermediate Mg->Grignard Water Trace H2O (from hygroscopic lattice) Grignard->Water Moisture Present Success Electrophile Addition (Desired Product) Grignard->Success Anhydrous Quench Protodehalogenation (Ar-H + Mg(OH)Br) Water->Quench

Mechanism of trace moisture quenching the organometallic intermediate.

References

  • Title: Schlenk line - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Working with air and moisture sensitive compounds Source: wdfiles.com URL: [Link]

  • Title: The Schlenk Line Survival Guide Source: schlenklinesurvivalguide.com URL: [Link]

  • Title: Experimental methods in chemical engineering: Karl Fischer titration Source: researchgate.net URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 5-Bromo-2-(cyclopropylmethoxy)phenol with other bromophenol derivatives

Comparative Analysis of Bromophenol Scaffolds: 5-Bromo-2-(cyclopropylmethoxy)phenol vs. Bioactive Derivatives As drug discovery pivots toward highly functionalized, multi-target scaffolds, brominated phenolic compounds h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Bromophenol Scaffolds: 5-Bromo-2-(cyclopropylmethoxy)phenol vs. Bioactive Derivatives

As drug discovery pivots toward highly functionalized, multi-target scaffolds, brominated phenolic compounds have emerged as a privileged class of molecules. Naturally occurring bromophenols—predominantly isolated from marine algae—exhibit potent antimicrobial, antioxidant, and antidiabetic properties[1]. However, to optimize pharmacokinetics and target specificity, synthetic chemists often rely on specialized building blocks to construct advanced drug candidates.

This guide provides an objective, deeply technical comparison between 5-Bromo-2-(cyclopropylmethoxy)phenol —a highly versatile synthetic scaffold—and two well-characterized bioactive bromophenol derivatives: 3-Bromo-2,6-dihydroxyacetophenone and Lanosol .

Structural Logic and Physicochemical Profiling

The therapeutic efficacy of a bromophenol is dictated by its substitution pattern. The presence of bromine atoms increases lipophilicity and polarizability, enabling strong halogen bonding with protein targets (such as the active site of bacterial enzymes or human phosphatases)[1][2].

5-Bromo-2-(cyclopropylmethoxy)phenol is uniquely designed for structural diversification rather than direct biological application.

  • The Cyclopropylmethoxy Motif: Unlike straight-chain alkyl ethers (e.g., propoxy or butoxy groups), the cyclopropyl ring possesses unique sp2 -like character in its C-C bonds (Walsh orbitals). This imparts exceptional conformational rigidity and metabolic stability, resisting rapid aliphatic oxidation by cytochrome P450 enzymes.

  • The Bromine Handle: Positioned at the 5-carbon, the bromine atom serves as a reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing researchers to build extended biaryl systems.

In contrast, 3-Bromo-2,6-dihydroxyacetophenone and Lanosol are highly polar, heavily hydroxylated molecules optimized for immediate hydrogen-bonding interactions in biological assays.

Quantitative Comparison of Bromophenol Derivatives
CompoundMolecular WeightLogP (est.)H-Bond DonorsH-Bond AcceptorsPrimary Bioactivity / Utility
5-Bromo-2-(cyclopropylmethoxy)phenol 243.10 g/mol ~3.212Synthetic scaffold; cross-coupling precursor
3-Bromo-2,6-dihydroxyacetophenone 231.04 g/mol ~2.123Anti-MRSA (MIC ~12 µg/mL); Biofilm inhibition[2][3]
Lanosol (Marine Derivative)297.93 g/mol ~2.533PTP1B inhibition (IC50 ~1.5 µM); Antioxidant[1]

Biological Activity and Target Mechanisms

Antimicrobial and Anti-Biofilm Efficacy

The rising threat of Methicillin-resistant Staphylococcus aureus (MRSA) has accelerated the search for novel bactericides. 3-Bromo-2,6-dihydroxyacetophenone has demonstrated remarkable efficacy against MRSA, boasting a high therapeutic index (up to 598) and low toxicity to human HEK-293 cells[2]. Its mechanism relies heavily on the disruption of bacterial biofilms—complex extracellular polymeric substance (EPS) matrices that shield bacteria from standard antibiotics. The dual hydroxyl groups facilitate penetration and disruption of the quorum-sensing pathways required for biofilm maturation[2].

Metabolic Regulation (PTP1B Inhibition)

Marine-derived bromophenols like Lanosol (and related derivatives from the red algae Rhodomela confervoides) act as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)[1]. PTP1B is a negative regulator of the insulin signaling pathway; inhibiting it enhances insulin sensitivity, making these bromophenols highly promising candidates for Type 2 Diabetes management[1].

MOA cluster_0 Antimicrobial Pathway (MRSA) cluster_1 Metabolic Pathway (Diabetes) BP Bromophenol Derivatives (e.g., Lanosol, 3-Bromo-2,6-DHA) Biofilm Inhibit Biofilm Formation BP->Biofilm PTP1B Inhibit PTP1B Enzyme BP->PTP1B QS Disrupt Quorum Sensing Biofilm->QS CellDeath Bacterial Cell Death QS->CellDeath Insulin Enhance Insulin Signaling PTP1B->Insulin Glucose Lower Blood Glucose Insulin->Glucose

Multi-target mechanisms of action for bromophenol derivatives in therapeutic applications.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems used to synthesize and evaluate bromophenol derivatives.

Protocol A: Williamson Ether Synthesis of Cyclopropylmethoxy Scaffolds

Objective: Synthesize ether-linked bromophenol building blocks (such as 5-Bromo-2-(cyclopropylmethoxy)phenol) for downstream cross-coupling[4]. Causality & Design: The phenolic hydroxyl group is weakly acidic. Using a mild base ( K2​CO3​ ) selectively deprotonates the phenol to a highly nucleophilic phenoxide without triggering unwanted ring-alkylation. Acetone is chosen as a polar aprotic solvent to stabilize the transition state and accelerate the SN​2 substitution.

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 eq of the target bromophenol in anhydrous acetone (0.5 M concentration).

  • Deprotonation: Add 2.0 eq of anhydrous K2​CO3​ . Stir at room temperature for 15 minutes to generate the phenoxide intermediate.

  • Alkylation: Dropwise add 1.2 eq of (bromomethyl)cyclopropane. Rationale: Dropwise addition prevents localized concentration spikes, minimizing dialkylation side reactions.

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C for 18-24 hours. Monitor progression via Thin Layer Chromatography (TLC) using a 90:10 Heptane:EtOAc mobile phase.

  • Workup & Purification: Cool to room temperature, filter out inorganic salts, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure cyclopropylmethoxy scaffold.

SyntheticWorkflow A 5-Bromo-2-(cyclopropylmethoxy) phenol (Scaffold) B Suzuki-Miyaura Coupling (Aryl-Aryl Bond) A->B Pd Catalyst, Boronic Acid C O-Alkylation (Etherification) A->C Base (K2CO3), Alkyl Halide D Advanced Drug Candidate (High Lipophilicity) B->D Structural Diversification C->D Target Binding

Synthetic pathways utilizing 5-Bromo-2-(cyclopropylmethoxy)phenol as a scaffold.
Protocol B: In Vitro Anti-Biofilm Assay (Crystal Violet Method)

Objective: Quantify the disruption of Staphylococcus aureus (MRSA) biofilms by bromophenol derivatives[2]. Causality & Design: Crystal violet (CV) is a basic dye that binds to negatively charged surface molecules in the EPS of biofilms. By solubilizing the bound CV in acetic acid, we create a colorimetric readout directly proportional to the remaining biofilm mass.

  • Inoculation: Seed 100 µL of MRSA suspension ( 106 CFU/mL in Tryptic Soy Broth supplemented with 1% glucose) into a 96-well polystyrene microtiter plate. Rationale: Glucose induces robust biofilm formation.

  • Treatment: Add 100 µL of the bromophenol test compound at varying concentrations (0.5×, 1×, and 2× MIC). Include a 1% DMSO vehicle control to validate that the solvent does not inhibit the biofilm independently.

  • Incubation: Incubate statically at 37°C for 24 hours to allow biofilm maturation.

  • Washing: Carefully discard the planktonic (free-floating) cells. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove unbound bacteria without dislodging the adhered biofilm.

  • Fixation & Staining: Fix the biofilm with 200 µL of 99% methanol for 15 minutes. Air dry, then stain with 200 µL of 0.1% (w/v) crystal violet solution for 20 minutes.

  • Quantification: Wash excess dye with distilled water. Solubilize the bound dye using 200 µL of 33% glacial acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.

References

  • Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA | ACS Omega |[Link]

  • Bromophenols in Marine Algae and Their Bioactivities | Marine Drugs / PMC |[Link]

  • Total Synthesis of the Res... (Supporting Information) | Eur. J. Org. Chem. / Semantic Scholar | [Link]

Sources

Comparative

Comprehensive Comparison Guide: HPLC Method Validation for 5-Bromo-2-(cyclopropylmethoxy)phenol Quantification

Executive Summary The accurate quantification of halogenated phenolic intermediates is a critical quality attribute in pharmaceutical manufacturing. This guide provides an in-depth comparative analysis of High-Performanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of halogenated phenolic intermediates is a critical quality attribute in pharmaceutical manufacturing. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) stationary phases for the quantification of 5-Bromo-2-(cyclopropylmethoxy)phenol . By evaluating standard C18 columns against alternative chemistries (Phenyl-Hexyl and Biphenyl), we establish a robust, stability-indicating method. Furthermore, we provide a step-by-step methodology for validating this procedure in strict accordance with the latest[1].

Mechanistic Rationale: The Analytical Challenge

5-Bromo-2-(cyclopropylmethoxy)phenol (Molecular Weight: 243.10 g/mol ) presents a unique chromatographic challenge[2]. Its structure features three distinct functional groups that dictate its interaction with stationary phases:

  • Cyclopropylmethoxy Group: A bulky, hydrophobic ether linkage.

  • Phenolic Hydroxyl: An ionizable group (pKa ~9.5) prone to secondary interactions with residual silanols on silica supports.

  • Bromine Atom: A highly electronegative, polarizable halogen.

The Causality of Column Selection: Traditional C18 columns rely entirely on dispersive hydrophobic interactions. While effective for purely lipophilic compounds, C18 phases often yield poor peak symmetry (tailing) for halogenated phenols because the polarizable bromine and acidic hydroxyl groups interact strongly with unendcapped silanols.

Conversely, Phenyl-Hexyl and Biphenyl stationary phases offer orthogonal retention mechanisms. The extended π-system of these phases facilitates strong π−π interactions with the aromatic ring of the analyte. Additionally, the polarizability of the biphenyl/phenyl groups induces dipole-dipole interactions with the electronegative bromine atom, effectively shielding the analyte from the underlying silica surface and improving peak shape, as supported by [3].

Comparative Column Performance Data

To objectively determine the optimal method, we compared three core-shell (2.7 µm) stationary phases under identical isocratic conditions (60% Acetonitrile / 40% Water with 0.1% Trifluoroacetic acid).

Table 1: Chromatographic Performance Comparison for 5-Bromo-2-(cyclopropylmethoxy)phenol

Performance ParameterStandard C18 ColumnPhenyl-Hexyl ColumnBiphenyl Column
Retention Time (min) 4.25.86.5
Peak Tailing Factor ( As​ ) 1.65 (Significant tailing)1.12 (Excellent symmetry)1.15 (Excellent symmetry)
Theoretical Plates ( N ) 8,50014,20013,800
Resolution ( Rs​ ) from Impurity 1.4 (Incomplete baseline)2.8 (Baseline resolved)3.1 (Baseline resolved)

Expert Insight: The data clearly demonstrates that π−π active columns (Phenyl-Hexyl and Biphenyl) outperform the C18 column[3]. The Phenyl-Hexyl column was selected as the optimal choice for full validation because it provides an ideal balance: superior peak symmetry ( As​ = 1.12), baseline resolution ( Rs​ = 2.8), and a more efficient run time compared to the Biphenyl phase.

Step-by-Step Methodology: ICH Q2(R2) Validation Protocol

A robust analytical method must be a self-validating system. The following protocol outlines the lifecycle validation approach mandated by [4].

Phase 1: Method Setup & System Suitability Testing (SST)
  • Mobile Phase Preparation: Prepare an aqueous phase of 0.1% Trifluoroacetic acid (TFA) in ultrapure water, and an organic phase of HPLC-grade Acetonitrile.

    • Causality: TFA lowers the mobile phase pH to ~2.0, ensuring the phenolic hydroxyl (pKa ~9.5) remains fully protonated. This prevents ionization-induced peak broadening.

  • SST Execution: Inject the standard solution (100 µg/mL) six times.

    • Self-Validating Check: The system is only deemed ready if the Relative Standard Deviation (RSD) of the peak area is 2.0% and the tailing factor is 1.5.

Phase 2: Specificity & Forced Degradation
  • Action: Subject the compound to extreme stress: 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , and UV light (254 nm) for 24 hours. Inject these degraded samples alongside a diluent blank.

  • Causality: This proves the method is "stability-indicating." By forcing the compound to degrade, we ensure the Phenyl-Hexyl column can successfully separate the active pharmaceutical ingredient (API) from all potential degradation products without co-elution.

Phase 3: Linearity, Range, and Accuracy
  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration. Inject each in triplicate. The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery): Spike a synthetic matrix with the API standard at 80%, 100%, and 120% levels. Extract and analyze.

    • Self-Validating Check: Mean recovery must fall between 98.0% and 102.0%, proving that the sample matrix does not suppress or enhance the UV signal.

Phase 4: Precision & Robustness
  • Precision: Analyze six independent sample preparations at 100% concentration (Repeatability). Repeat on a second day with a different analyst and a different HPLC unit (Intermediate Precision).

  • Robustness: Deliberately alter critical method parameters (CMPs): flow rate ( ± 0.05 mL/min), column temperature ( ± 2 °C), and mobile phase pH ( ± 0.2 units). Ensure Rs​ remains > 2.0.

Validation Results Summary

The Phenyl-Hexyl method was fully validated. The summarized data below confirms the method is fit for its intended purpose.

Table 2: ICH Q2(R2) Validation Results for the Phenyl-Hexyl Method

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity No blank/matrix interferencePeak purity angle < thresholdPASS
Linearity (50-150 µg/mL) R2 = 0.9998 R2≥0.999 PASS
Accuracy (Recovery) 99.8% ± 0.5%98.0% - 102.0%PASS
Repeatability (n=6) 0.6% RSD 2.0% RSDPASS
Intermediate Precision 0.8% RSD 2.0% RSDPASS
LOD / LOQ 0.5 µg/mL / 1.5 µg/mLS/N > 3 (LOD), S/N > 10 (LOQ)PASS

Validation Workflow Visualization

Workflow for ICH Q2(R2) compliant HPLC method validation.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL: [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 5-Bromo-2-(cyclopropylmethoxy)phenol

Comparative Mass Spectrometry Guide: Structural Elucidation of 5-Bromo-2-(cyclopropylmethoxy)phenol 1. Introduction 5-Bromo-2-(cyclopropylmethoxy)phenol (Molecular Formula: C₁₀H₁₁BrO₂) is a critical halogenated building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Guide: Structural Elucidation of 5-Bromo-2-(cyclopropylmethoxy)phenol

1. Introduction 5-Bromo-2-(cyclopropylmethoxy)phenol (Molecular Formula: C₁₀H₁₁BrO₂) is a critical halogenated building block frequently utilized in the synthesis of advanced therapeutics. It shares significant structural homology with the cyclopropylmethoxy moieties found in widely studied PDE4 inhibitors, such as Roflumilast[1]. For drug development professionals and analytical chemists, accurately characterizing this compound and tracking its degradation products requires robust analytical platforms. This guide objectively compares the performance of Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-High Resolution Tandem Mass Spectrometry (LC-ESI-HRMS/MS), providing a self-validating protocol for precise structural elucidation.

2. Mechanistic Causality of Fragmentation To interpret the complex spectra of halogenated phenol ethers, one must first understand the causality behind their ionization and fragmentation behaviors:

  • The Isotopic Bromine Signature: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, any intact precursor or fragment retaining the bromine atom will present a highly diagnostic doublet separated by 2 Da (e.g., m/z 242 and 244 in EI-MS)[2]. This signature is the primary logical filter for identifying brominated fragments.

  • Ether Cleavage Dynamics: The cyclopropylmethoxy ether linkage is highly susceptible to cleavage. In mass spectrometry, ethers typically undergo α-cleavage or inductive heterolytic cleavage[3]. For this specific compound, charge localization on the ether oxygen induces the loss of the cyclopropylmethyl group. Depending on the ionization energy, this manifests as the homolytic loss of a C₄H₇• radical (-55 Da) or the loss of a C₄H₆ alkene via hydrogen rearrangement (-54 Da)[4][5].

  • Debromination: Under collision-induced dissociation (CID), the cleavage of the strong C-Br bond requires specific energy thresholds, eventually yielding a debrominated core (-79/-81 Da)[2].

3. Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS/MS When selecting an analytical platform, researchers must weigh the hard ionization of EI against the soft, tunable ionization of ESI. Table 1 objectively compares their performance for the characterization of 5-Bromo-2-(cyclopropylmethoxy)phenol.

Table 1: Performance Comparison of Analytical Platforms

ParameterGC-EI-MS (70 eV)LC-ESI-HRMS/MS (Negative Mode)Mechanistic Causality / Advantage
Primary Ionization Radical Cation [M]⁺• (m/z 242/244)Deprotonated Anion[M-H]⁻ (m/z 241/243)ESI deprotonates the acidic phenol -OH, providing a softer, intact precursor for targeted MS/MS.
Ether Cleavage Loss of C₄H₇• (-55 Da)Loss of C₄H₆ (-54 Da) via H-rearrangementHard EI ionization drives homolytic radical loss; soft ESI CID favors lower-energy rearrangement.
Debromination Minor [M-Br]⁺ (High energy barrier)Distinct [M-Br]•⁻ (m/z 162) at higher CIDTunable CID in LC-MS/MS allows isolation of the debromination pathway without full molecular shattering.
Matrix Suitability Prone to high background noiseHigh resolution filters isobaric interferenceLC-HRMS/MS is superior for biological matrices due to exact mass filtering and soft ionization.

4. Visualizing the Logical Relationships The following diagrams map the fragmentation pathways and the self-validating analytical workflow for 5-Bromo-2-(cyclopropylmethoxy)phenol.

Fragmentation_Pathway M Precursor Ion [M-H]⁻ m/z 241 / 243 (1:1 Isotopic Ratio) F1 Debrominated Core m/z 162 [C10H10O2]•⁻ M->F1 CID: Loss of Br• (-79 / -81 Da) F2 Phenolate Fragment m/z 187 / 189 Loss of C4H6 M->F2 CID: Loss of C4H6 (-54 Da) F3 Secondary Cleavage m/z 159 / 161 Loss of CO F2->F3 CID: Loss of CO (-28 Da)

Mass spectrometry fragmentation pathway of 5-Bromo-2-(cyclopropylmethoxy)phenol.

Analytical_Workflow S1 Sample Prep (Standard Dilution) S2 LC Separation (C18, Gradient) S1->S2 S3 ESI Ionization (Negative Mode) S2->S3 S4 HRMS/MS (CID Fragmentation) S3->S4 S5 Data Validation (Isotope Scoring) S4->S5

Self-validating LC-ESI-HRMS/MS analytical workflow for halogenated phenols.

5. Self-Validating Experimental Protocol (LC-ESI-HRMS/MS) To ensure absolute trustworthiness in drug development workflows, the following protocol is designed as a self-validating system. It incorporates internal logic checks that automatically invalidate the run if isobaric interference or source fragmentation occurs.

  • Step 1: Sample Preparation & Calibration

    • Action: Dissolve the standard in 50:50 Methanol:Water (v/v) to a final concentration of 1 µg/mL. Spike with 100 ng/mL of a ¹³C-labeled internal standard.

    • Causality: Methanol ensures the solubility of the lipophilic cyclopropyl group, while the aqueous fraction stabilizes the phenolic hydroxyl for optimal droplet desolvation in the ESI source.

  • Step 2: Chromatographic Separation

    • Action: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

    • Causality: The hydrophobic cyclopropylmethoxy and bromo groups ensure strong retention on the C18 stationary phase, separating the analyte from early-eluting polar matrix components.

  • Step 3: ESI Negative Ionization

    • Action: Operate the ESI source in negative mode. Capillary temperature: 320°C; Spray voltage: 2.5 kV.

    • Causality: The phenolic -OH group is highly acidic. Negative mode facilitates facile deprotonation to form the [M-H]⁻ precursor (m/z 241/243), avoiding the complex sodium/potassium adducts that plague positive mode analysis.

  • Step 4: CID Fragmentation (MS/MS)

    • Action: Isolate m/z 241.0 and 243.0 with a 1.0 Da window. Apply normalized collision energy (NCE) at 25, 35, and 45 eV.

    • Causality: Stepped NCE ensures the capture of both low-energy transitions (ether cleavage) and high-energy transitions (debromination) in a single duty cycle.

  • Step 5: System Validation (The Trust Check)

    • Action: The data system must calculate the intensity ratio of the m/z 241 to 243 precursor ions.

    • Validation Logic: If the ratio deviates from 1.00 ± 0.05, the system flags the result. A deviation proves that an isobaric contaminant is co-eluting and contributing to one of the nominal masses, rendering the MS/MS spectra untrustworthy.

References 1.[1] Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry and Density Functional Theory Calculations. oak.go.kr. 1 2.[2] Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. nih.gov. 2 3.[4] 1.7.4: Mass Spectrometry - Fragmentation Patterns. libretexts.org. 4 4.[3] Mass Spectrometry: Fragmentation: Ethers & Sulfides. miamioh.edu. 3 5.[5] Mass Spectrometry Part 4-Fragmentation in Ethers. youtube.com. 5

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.